molecular formula C31H50O B12085496 24-Methylenelanosta-8-ene-3beta-one

24-Methylenelanosta-8-ene-3beta-one

Katalognummer: B12085496
Molekulargewicht: 438.7 g/mol
InChI-Schlüssel: HCVPIOTWCPCBAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 24-Methylenelanosta-8-ene-3beta-one typically involves the cyclization of squalene or its derivatives. The process includes several steps such as oxidation, reduction, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired triterpenoid structure .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as fungi and plants. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and purify the compound to a high degree of purity .

Analyse Chemischer Reaktionen

Types of Reactions

24-Methylenelanosta-8-ene-3beta-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

Major products formed from these reactions include various oxo- and hydroxy-derivatives of this compound, which can have different biological activities and applications .

Wirkmechanismus

The mechanism of action of 24-Methylenelanosta-8-ene-3beta-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its ability to bind to specific proteins and alter their function, leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other lanostane-type triterpenoids such as:

Uniqueness

24-Methylenelanosta-8-ene-3beta-one is unique due to its specific structural features and biological activities. Its ability to undergo various chemical transformations and its diverse therapeutic potential make it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C31H50O

Molekulargewicht

438.7 g/mol

IUPAC-Name

4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H50O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26H,3,10-19H2,1-2,4-9H3

InChI-Schlüssel

HCVPIOTWCPCBAF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.